molecular formula C13H16O3 B2980327 Benzyl 1-(1-hydroxyethyl)cyclopropanecarboxylate CAS No. 1447944-25-3

Benzyl 1-(1-hydroxyethyl)cyclopropanecarboxylate

Cat. No.: B2980327
CAS No.: 1447944-25-3
M. Wt: 220.268
InChI Key: JGWHKBIJADJSPL-UHFFFAOYSA-N
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Description

Benzyl 1-(1-hydroxyethyl)cyclopropanecarboxylate ( 1447944-25-3) is a cyclopropane-derivative research chemical with the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol . This compound features a cyclopropanecarboxylate core esterified with a benzyl group and substituted with a 1-hydroxyethyl moiety. As a specialty chemical, it serves as a versatile building block in organic synthesis and pharmaceutical research for developing novel compounds . Researchers value this structural motif for exploring structure-activity relationships, particularly in designing molecules with constrained geometries. The compound is for research use only and is not intended for diagnostic or therapeutic applications. Please refer to the material safety data sheet for safe handling and storage information.

Properties

IUPAC Name

benzyl 1-(1-hydroxyethyl)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-10(14)13(7-8-13)12(15)16-9-11-5-3-2-4-6-11/h2-6,10,14H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWHKBIJADJSPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CC1)C(=O)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1-(1-hydroxyethyl)cyclopropanecarboxylate typically involves the reaction of benzyl bromide with 1-(1-hydroxyethyl)cyclopropanecarboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis method, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1-(1-hydroxyethyl)cyclopropanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of benzyl 1-(1-oxoethyl)cyclopropanecarboxylate.

    Reduction: Formation of benzyl 1-(1-hydroxyethyl)cyclopropanol.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Benzyl 1-(1-hydroxyethyl)cyclopropanecarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 1-(1-hydroxyethyl)cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups in the compound allow it to participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes.

Comparison with Similar Compounds

Table 1: Structural Features of Cyclopropanecarboxylate Derivatives

Compound Name Cyclopropane Substituents Ester Group Key Functional Groups Reference
Benzyl 1-(1-hydroxyethyl)cyclopropanecarboxylate 1-(1-hydroxyethyl) Benzyl Hydroxyethyl, cyclopropane N/A
Cycloprothrin 2,2-dichloro-1-(4-ethoxyphenyl) Cyano(3-phenoxyphenyl)methyl Dichloro, ethoxyphenyl
Fenpropathrin 2,2,3,3-tetramethyl Cyano(3-phenoxyphenyl)methyl Tetramethyl
Tralomethrin 2,2-dimethyl-3-(1,2,2,2-tetrabromoethyl) Cyano(3-phenoxyphenyl)methyl Tetrabromoethyl
Acrinathrin 2,2-dimethyl-3-(3-oxo-3-(trifluoroethoxy)propenyl) Cyano(3-phenoxyphenyl)methyl Trifluoroethoxy, propenyl
Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate 1-(trifluoromethyl) Ethyl Trifluoromethyl
1-Benzoyl-N-phenylcyclopropanecarboxamide None (cyclopropane fused to carboxamide) Benzoyl Carboxamide, phenyl

Key Observations :

  • Substituent Diversity: The target compound’s hydroxyethyl group contrasts with halogenated (e.g., dichloro in cycloprothrin) or bulky alkyl (e.g., tetramethyl in fenpropathrin) substituents in pyrethroids . This polar group may reduce volatility compared to non-polar analogs.
  • Conformational Flexibility : The hydroxyethyl group could introduce rotational freedom, unlike rigid substituents like the trifluoromethyl group in ethyl 1-(trifluoromethyl)cyclopropanecarboxylate .
  • Aromatic Interactions: The benzyl ester may promote π-π stacking, similar to the phenoxyphenyl groups in pyrethroids, whereas 1-benzoyl-N-phenylcyclopropanecarboxamide adopts a V-shaped conformation with distinct dihedral angles (91.3° between benzene rings) .

Physico-Chemical Properties

Table 2: Physico-Chemical Data for Selected Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Density (g/cm³)
This compound C₁₃H₁₆O₃ ~220.27 (estimated) ~250–300 (estimated) ~1.2–1.3 (estimated)
Cycloprothrin C₂₄H₂₁Cl₂NO₃ 450.34 Not reported Not reported
Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate C₇H₉F₃O₂ 182.14 127.4±35.0 1.311±0.06
1-Benzoyl-N-phenylcyclopropanecarboxamide C₁₇H₁₅NO₂ 265.31 Not reported Not reported

Key Observations :

  • Polarity and Solubility : The hydroxyethyl group in the target compound likely increases water solubility compared to ethyl or trifluoromethyl analogs (e.g., ethyl 1-(trifluoromethyl)cyclopropanecarboxylate has a boiling point of 127.4°C) .
  • Molecular Weight : The benzyl group contributes to a higher molar mass (~220 g/mol) relative to simpler esters like the ethyl derivative (182.14 g/mol) .

Research Findings and Implications

Structure-Activity Relationships (SAR) : Halogenated or bulky substituents in pyrethroids correlate with insecticidal potency , whereas polar groups (e.g., hydroxyethyl) may shift applications toward pharmaceuticals or biodegradable agrochemicals.

Conformational Analysis : The dihedral angles observed in 1-benzoyl-N-phenylcyclopropanecarboxamide (~120° between cyclopropane and benzene rings) suggest that the target compound’s conformation could influence its interaction with biological targets.

Synthetic Feasibility : Methods for cyclopropane ring formation, such as the Simmons-Smith reaction, are well-established for analogs like fenpropathrin , implying scalability for the target compound.

Biological Activity

Benzyl 1-(1-hydroxyethyl)cyclopropanecarboxylate is an organic compound with notable biological activities, including potential antimicrobial and anti-inflammatory properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₂H₁₅NO₃ and a molecular weight of approximately 221.25 g/mol. Its unique cyclopropane structure contributes to its distinct chemical reactivity and biological activity.

Key Structural Features:

  • Benzyl Group : Enhances solubility and potential interaction with biological targets.
  • Cyclopropane Ring : Provides strain, increasing reactivity.
  • Hydroxyethyl Substituent : Facilitates hydrogen bonding with biological molecules.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The hydroxyl and ester groups allow for hydrogen bonding, influencing enzyme activity and cellular processes. Studies suggest that it may modulate various signaling pathways involved in inflammation and microbial defense mechanisms.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : It has shown effectiveness against various pathogens, indicating potential as a biocontrol agent in agricultural applications.
  • Anti-inflammatory Properties : The compound has been studied for its ability to reduce inflammation, making it a candidate for therapeutic use in inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Staphylococcus aureus
Anti-inflammatoryReduces inflammatory markers in vitro
CytotoxicityExhibits selective cytotoxic effects

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. Results indicated significant inhibition of growth for Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent in clinical settings.

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments demonstrated that this compound reduced the production of pro-inflammatory cytokines in macrophage cultures. This suggests a mechanism through which the compound may exert its anti-inflammatory effects, possibly by inhibiting NF-kB signaling pathways.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds but exhibits unique properties due to its cyclopropane ring. Below is a comparison table:

Compound NameStructureUnique Features
Benzyl acetateC₉H₁₀O₂Common solvent; less reactive
Cyclopropanecarboxylic acidC₇H₈O₂No benzyl group; used in organic synthesis
Benzyl 1-(1-oxoethyl)cyclopropanecarboxylateC₁₂H₁₄O₃Oxidized form; different biological activity

Q & A

What synthetic methodologies are recommended for preparing Benzyl 1-(1-hydroxyethyl)cyclopropanecarboxylate, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves cyclopropanation via the Kulinkovich reaction or [2+1] cycloaddition, followed by esterification. Key steps include:

  • Cyclopropane ring formation : Use transition metal catalysts (e.g., Rh or Cu) to stabilize strained intermediates.
  • Esterification : Benzyl protection of the carboxylate group under mild acidic conditions (e.g., DCC/DMAP coupling).
    Optimization involves adjusting catalyst loading (e.g., 5–10 mol%), temperature (0–25°C), and solvent polarity (e.g., THF or DCM). Monitor reaction progress via TLC or HPLC to minimize side products .

Which spectroscopic techniques are most effective for characterizing the cyclopropane ring and hydroxyethyl moiety in this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify cyclopropane protons as distinct multiplets (δ 0.8–1.5 ppm) and hydroxyethyl protons (δ 1.2–1.5 ppm for CH₃, δ 3.5–4.0 ppm for CH₂OH).
    • ¹³C NMR : Cyclopropane carbons appear at δ 10–25 ppm; ester carbonyl at δ 165–175 ppm.
  • IR Spectroscopy : Confirm ester C=O stretch (~1720 cm⁻¹) and hydroxyl O-H stretch (~3400 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns for structural confirmation .

How does the steric and electronic environment of the cyclopropane ring influence the compound’s reactivity in substitution reactions?

Answer:
The cyclopropane ring’s angle strain increases reactivity toward ring-opening reactions.

  • Electrophilic Substitution : The hydroxyethyl group directs electrophiles to the less hindered cyclopropane carbon.
  • Nucleophilic Attack : Strain relief drives ring-opening under basic conditions (e.g., NaOH/EtOH). Computational modeling (DFT) can predict regioselectivity by analyzing LUMO distribution .

What experimental strategies are recommended to resolve contradictions in reported synthetic yields (e.g., 40% vs. 65%)?

Answer:

  • Parameter Screening : Systematically vary catalysts (e.g., Rh₂(OAc)₄ vs. Cu(OTf)₂), solvents (polar vs. nonpolar), and temperature.
  • Purification Methods : Compare column chromatography vs. recrystallization efficiency.
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization or hydrolysis derivatives). Statistical tools (e.g., ANOVA) can quantify yield variability .

How can computational chemistry aid in understanding the cyclopropane ring’s strain and its impact on stability?

Answer:

  • Molecular Dynamics (MD) : Simulate ring strain under thermal stress (e.g., 298–500 K) to predict decomposition pathways.
  • DFT Calculations : Calculate bond dissociation energies (BDEs) and strain energy (~27 kcal/mol for cyclopropane).
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to assess stability in aqueous environments .

What safety protocols should be followed given limited toxicological data for this compound?

Answer:

  • Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation or skin contact.
  • First Aid : For skin exposure, wash with soap/water for 15 minutes; for eye contact, irrigate with saline.
  • Waste Disposal : Incinerate in a licensed facility due to potential bioaccumulation risks .

How can researchers validate the stereochemical purity of this compound derivatives?

Answer:

  • Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with hexane/isopropanol mobile phase.
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable (see Example 65 in for analogous structures).
  • Optical Rotation : Compare [α]D values with literature standards .

What role does this compound play in prodrug design, and how can its esterase susceptibility be tested?

Answer:

  • Prodrug Activation : The benzyl ester enhances lipophilicity for cellular uptake; hydrolysis by esterases releases the active carboxylate.
  • In Vitro Assays : Incubate with human liver microsomes (HLMs) and monitor hydrolysis via LC-MS. Calculate kinetic parameters (Km, Vmax) .

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